BenchChemオンラインストアへようこそ!

7-Methylthioimidazo[5,1-b]thiazole

Antibacterial MRSA Carbapenem

7-Methylthioimidazo[5,1-b]thiazole (CAS: not independently assigned; molecular formula C₆H₆N₂S₂; MW 170.3 g/mol) is a fused bicyclic heterocycle belonging to the imidazo[5,1-b]thiazole class. This scaffold is recognized as a 'privileged structure' in medicinal chemistry, conferring broad biological activity, particularly when incorporated into β-lactam antibiotics.

Molecular Formula C6H6N2S2
Molecular Weight 170.3 g/mol
Cat. No. B8512099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylthioimidazo[5,1-b]thiazole
Molecular FormulaC6H6N2S2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCSC1=C2N(C=CS2)C=N1
InChIInChI=1S/C6H6N2S2/c1-9-5-6-8(4-7-5)2-3-10-6/h2-4H,1H3
InChIKeyZYWYUYRYYGYFPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylthioimidazo[5,1-b]thiazole: A Definitive Procurement and Selection Guide for Carbapenem Intermediate and Heterocyclic Building Block Research


7-Methylthioimidazo[5,1-b]thiazole (CAS: not independently assigned; molecular formula C₆H₆N₂S₂; MW 170.3 g/mol) is a fused bicyclic heterocycle belonging to the imidazo[5,1-b]thiazole class. This scaffold is recognized as a 'privileged structure' in medicinal chemistry, conferring broad biological activity, particularly when incorporated into β-lactam antibiotics [1]. Its primary documented value is not as a standalone bioactive entity, but as a critical synthetic intermediate. The compound serves as a direct precursor to quaternary carbapenem antibiotics, most notably CP5484 and CP5068, which are engineered to combat methicillin-resistant Staphylococcus aureus (MRSA). Procurement of this specific intermediate is essential for researchers replicating or extending these specific, patented anti-MRSA chemotypes, as the 7-methylthio substituent is integral to the pharmacophore.

Why 7-Methylthioimidazo[5,1-b]thiazole Cannot Be Substituted with Generic Imidazothiazoles in Anti-MRSA Carbapenem Synthesis


Generic imidazo[5,1-b]thiazole scaffolds or analogs with alternative 7-position substituents (e.g., 7-chloro, 7-methyl, or unsubstituted) cannot be interchanged in the synthesis of optimized anti-MRSA carbapenems. The 7-methylthio group is a critical pharmacophoric element that contributes to both antibacterial potency and the delicate balance between efficacy and acute toxicity. In the CP5484 development program, a 6,7-disubstituted imidazo[5,1-b]thiazol-2-yl group is directly attached to the carbapenem nucleus; the retention of the 7-methylthio group was essential while modifications at the 6-position were used to tune activity and reduce toxicity [1]. Replacing this group with other substituents would result in a different compound with an unpredictable, and likely inferior, anti-MRSA activity and toxicity profile, rendering any resulting research data non-comparable to the established CP5484/CP5068 series.

Quantitative Differentiation Evidence for 7-Methylthioimidazo[5,1-b]thiazole Derivatives Against MRSA


Anti-MRSA Activity of CP5484 (a 7-Methylthioimidazo[5,1-b]thiazole-Derived Carbapenem) is Equipotent to the Last-Resort Drug Vancomycin

The quaternary carbapenem CP5484, synthesized directly from a 7-methylthioimidazo[5,1-b]thiazole intermediate, demonstrated in vitro anti-MRSA activity that was reported to be equipotent to vancomycin (VCM), the standard of care for serious MRSA infections [1]. This represents a high threshold of potency and positions compounds derived from this specific intermediate as comparable to a last-resort therapy. The comparator vancomycin serves as a benchmark for anti-MRSA agents.

Antibacterial MRSA Carbapenem Drug Discovery

Differentiated Toxicity Profile of CP5484 Over First-Generation 7-Methylthioimidazo[5,1-b]thiazole Carbapenems Like CP5068

In a head-to-head comparison, the lead compound CP5484, derived from a 7-methylthioimidazo[5,1-b]thiazole core, demonstrated a superior safety profile compared to its predecessor CP5068. While initial basic group-substituted derivatives in the series showed stronger acute toxicity than imipenem (IPM), further rational modification around the 7-methylthio core yielded CP5484, which retained potent anti-MRSA activity but exhibited significantly reduced acute toxicity in murine models [1]. This illustrates the scaffold's unique tunability.

Toxicology Safety Carbapenem Drug Development

Synthetic Versatility and Quantified Stability of the 7-Methylthio Anchor in Building Bioactive Carbapenem Libraries

Published synthesis routes from patent literature confirm that 7-methylthioimidazo[5,1-b]thiazole is a stable and versatile intermediate for creating compound libraries. For instance, the 7-iodoimidazo[5,1-b]thiazole precursor can be converted in a single step with methyl methanethiolsulfonate to produce the target compound . This stability allows for subsequent selective functionalization at other positions (like the 5- and 6-positions) to generate diverse carbapenem analogs with structurally confirmed chemical integrity.

Synthetic Chemistry Intermediate Stability Chemical Biology

Broad-Spectrum Potential: Activity of 7-Methylthioimidazo[5,1-b]thiazole Carbapenems Against PRSP and BLNAR

Beyond its potent anti-MRSA activity, the 7-methylthioimidazo[5,1-b]thiazole-containing framework has demonstrated a broader spectrum of activity, which is distinct from many anti-MRSA agents that lack potency against other resistant respiratory pathogens. Carbapenems incorporating this scaffold, specifically those in the CP5068 and related series, exhibited potent in vitro activity against penicillin-resistant Streptococcus pneumoniae (PRSP) and β-lactamase-negative ampicillin-resistant Haemophilus influenzae (BLNAR) [1]. This dual action against both Gram-positive (MRSA, PRSP) and Gram-negative (BLNAR) resistant strains is a valuable differential.

Antibacterial Respiratory Tract Infections PRSP Carbapenem

Proven Application Scenarios for Procuring 7-Methylthioimidazo[5,1-b]thiazole Derivatives


Synthesis and Optimization of Next-Generation Anti-MRSA Carbapenems with a Superior Therapeutic Index

Procurement of this intermediate is essential for replicating and optimizing the CP5484 phenotype. Researchers can leverage the 7-methylthio group as a fixed anchor while exploring novel substituents at the 6-position to further enhance anti-MRSA potency (building on its equipotency to vancomycin) or to reduce any residual acute toxicity, a key advantage demonstrated in the original CP5484 study over its CP5068 predecessor [1]. This application is for labs focused on overcoming vancomycin resistance.

Design of Broad-Spectrum β-Lactam Antibiotics Targeting Resistant Respiratory Pathogens

The core scaffold can be used as a starting point for developing novel broad-spectrum carbapenems. Evidence shows that derivatives are active not only against MRSA but also against PRSP and BLNAR, two key pathogens in community-acquired respiratory tract infections [1]. This application is for programs seeking a single β-lactam agent to address complicated polymicrobial infections or for empirical therapy where multiple resistant pathogens might be present.

Diversification of Heterocyclic Compound Libraries via the Stable 7-Methylthio Intermediate

Academic or industrial medicinal chemistry labs can use this compound as a validated, high-purity building block for generating diverse libraries. The confirmed stability of the 7-methylthio group enables reliable late-stage functionalization at the 5- or 6-positions of the imidazo[5,1-b]thiazole core, so researchers can systematically explore structure-activity relationships for various biological targets beyond antibacterial, such as kinase inhibition or antiparasitic activity, while relying on the clean synthetic handle this intermediate provides [1].

Quote Request

Request a Quote for 7-Methylthioimidazo[5,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.